molecular formula C23H19ClFN3O4 B14997513 3-{1-[(2-chloro-4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(furan-2-yl)methyl]propanamide

3-{1-[(2-chloro-4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(furan-2-yl)methyl]propanamide

Cat. No.: B14997513
M. Wt: 455.9 g/mol
InChI Key: JCFPZUZDKXTVEY-UHFFFAOYSA-N
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Description

3-{1-[(2-chloro-4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(furan-2-yl)methyl]propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazolinone core, a furan ring, and a substituted phenyl group, making it a molecule of interest for its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(2-chloro-4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(furan-2-yl)methyl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Substituted Phenyl Group: The 2-chloro-4-fluorophenyl group can be introduced via a nucleophilic substitution reaction using a suitable halogenated precursor.

    Attachment of the Furan Ring: The furan ring can be attached through a coupling reaction, such as Suzuki-Miyaura coupling, using a boronic acid derivative of furan and a suitable palladium catalyst.

    Final Coupling and Amide Formation: The final step involves coupling the intermediate with a propanamide derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

3-{1-[(2-chloro-4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(furan-2-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazolinone derivatives with higher oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenated precursors, nucleophiles like amines or thiols, and suitable catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone N-oxides, while reduction could produce dihydroquinazolinone derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure may exhibit biological activities, making it a candidate for studies on enzyme inhibition, receptor binding, or cellular signaling pathways.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It may find applications in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-{1-[(2-chloro-4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(furan-2-yl)methyl]propanamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, potentially inhibiting or modulating the activity of its targets. Further research is needed to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with a quinazolinone core, such as 2-phenylquinazolin-4(3H)-one, share structural similarities and may exhibit comparable biological activities.

    Furan Derivatives:

    Substituted Phenyl Compounds: Molecules with substituted phenyl groups, such as 2-chloro-4-fluorobenzamide, can be compared in terms of their chemical properties and biological activities.

Uniqueness

What sets 3-{1-[(2-chloro-4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(furan-2-yl)methyl]propanamide apart is its unique combination of structural features, including the quinazolinone core, furan ring, and substituted phenyl group. This combination may confer distinct chemical reactivity and biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H19ClFN3O4

Molecular Weight

455.9 g/mol

IUPAC Name

3-[1-[(2-chloro-4-fluorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)propanamide

InChI

InChI=1S/C23H19ClFN3O4/c24-19-12-16(25)8-7-15(19)14-28-20-6-2-1-5-18(20)22(30)27(23(28)31)10-9-21(29)26-13-17-4-3-11-32-17/h1-8,11-12H,9-10,13-14H2,(H,26,29)

InChI Key

JCFPZUZDKXTVEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=C(C=C(C=C3)F)Cl)CCC(=O)NCC4=CC=CO4

Origin of Product

United States

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